molecular formula C8H8N2O B3351455 1-amino-1,3-dihydro-2H-indol-2-one CAS No. 36149-75-4

1-amino-1,3-dihydro-2H-indol-2-one

Cat. No.: B3351455
CAS No.: 36149-75-4
M. Wt: 148.16 g/mol
InChI Key: MHNAXLAGKSOPBH-UHFFFAOYSA-N
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Description

1-Amino-1,3-dihydro-2H-indol-2-one is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of indole, a significant structure in natural products and pharmaceuticals

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized versions of the above reactions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives of this compound to amino derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxidized forms of the indole ring.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

1-Amino-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Amino-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of an amino group and an indole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-amino-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-10-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNAXLAGKSOPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396263
Record name 1-amino-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36149-75-4
Record name 1-amino-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-amino-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1-amino-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-amino-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-amino-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-amino-1,3-dihydro-2H-indol-2-one

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